

An In-depth Technical Guide to 1-Phenylcyclopentanecarbonitrile (CAS 77-57-6)

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Compound of Interest

Compound Name: 1-Phenylcyclopentanecarbonitrile

Cat. No.: B1345207

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Phenylcyclopentanecarbonitrile** (PCC), a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and safety information. Furthermore, it explores the pharmacological context of PCC by examining the mechanism of action of Pentoxyverine, a prominent antitussive agent synthesized from this intermediate.

Physicochemical and Spectroscopic Data

1-Phenylcyclopentanecarbonitrile is a colorless to pale yellow liquid under standard conditions.^{[1][2]} It is characterized by a cyclopentane ring substituted with both a phenyl group and a nitrile functional group.^[1] This compound is insoluble in water but soluble in common organic solvents like ethanol and ether.^{[1][2]}

Table 1: Physicochemical Properties of 1-Phenylcyclopentanecarbonitrile

Property	Value	Reference(s)
CAS Number	77-57-6	[1][3][4]
Molecular Formula	C ₁₂ H ₁₃ N	[1][3][4]
Molecular Weight	171.24 g/mol	[3][5]
Appearance	Colorless to pale yellow liquid	[1][2]
Boiling Point	274.4 °C at 760 mmHg	[2]
135-140 °C at 10 mmHg	[3]	
Density	1.03 - 1.04 g/cm ³	[2][3]
Refractive Index	1.5325-1.5345	[3]
Solubility	Insoluble in water; Soluble in organic solvents	[1][2]
Flash Point	113.5 °C	[2]

Table 2: Spectroscopic Data for 1-Phenylcyclopentanecarbonitrile

Spectroscopy	Key Peaks/Signals	Reference(s)
¹ H NMR	Data available, specific shifts depend on solvent and instrument.	[1]
IR (Infrared)	~2240 cm ⁻¹ (C≡N stretch), ~3060, 3030 cm ⁻¹ (aromatic C-H stretch), ~2960, 2870 cm ⁻¹ (aliphatic C-H stretch), ~1600, 1495, 1450 cm ⁻¹ (aromatic C=C stretch)	[1]
Mass Spec (MS)	Molecular Ion (M ⁺) at m/z 171. Key fragments at m/z 129, 130.	[1][2]

Experimental Protocols

Synthesis of 1-Phenylcyclopentanecarbonitrile

A common and effective method for the synthesis of **1-Phenylcyclopentanecarbonitrile** is the alkylation of phenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis conditions.

Materials:

- Phenylacetonitrile (Benzyl cyanide)
- 1,4-Dibromobutane
- 50% (w/v) Aqueous Sodium Hydroxide
- Benzyltriethylammonium chloride (Phase-transfer catalyst)
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate
- Deionized water

Equipment:

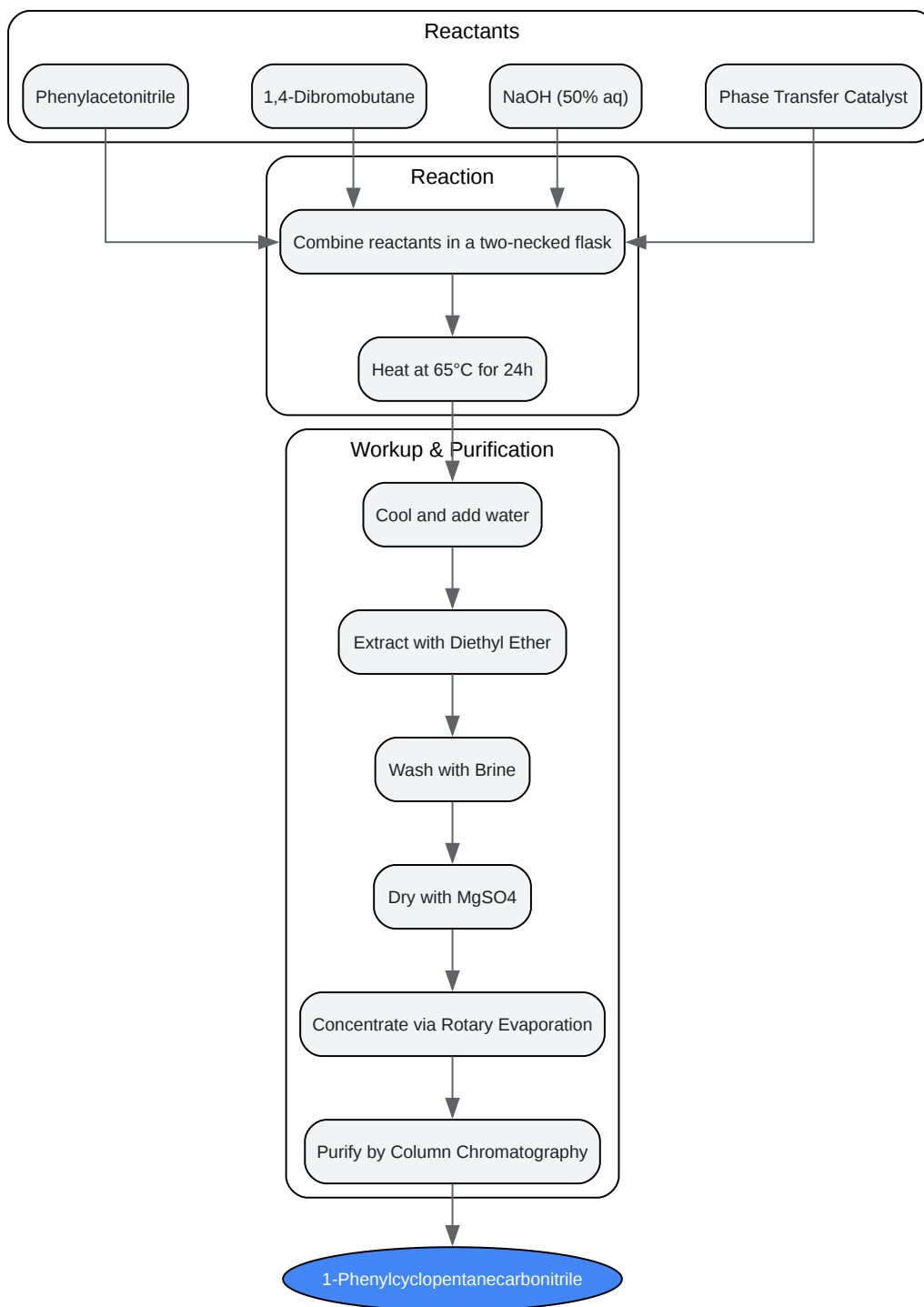
- 100 mL two-necked, round-bottomed flask
- Magnetic stirrer and stir bar
- Thermometer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

- Standard glassware for extraction and filtration
- Column chromatography setup

Procedure:

- To the two-necked, round-bottomed flask, add benzyltriethylammonium chloride (0.025 equivalents) and 50% aqueous sodium hydroxide.
- With vigorous stirring, add phenylacetonitrile (1.0 equivalent) to the flask.
- Add 1,4-dibromobutane (1.2 equivalents) portion-wise to the reaction mixture.
- Attach the reflux condenser and heat the mixture to an internal temperature of 65 °C for 24 hours.
- After 24 hours, cool the reaction mixture to room temperature.
- Add deionized water to the flask and transfer the mixture to a separatory funnel.
- Extract the aqueous layer twice with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
- The resulting crude product can be purified by column chromatography on silica gel to yield **1-Phenylcyclopentanecarbonitrile** as a pale yellow oil.

Synthesis Workflow for 1-Phenylcyclopentanecarbonitrile

[Click to download full resolution via product page](#)Synthesis Workflow of **1-Phenylcyclopentanecarbonitrile**

Biological Context: Precursor to Pentoxyverine

1-Phenylcyclopentanecarbonitrile serves as a crucial starting material for the synthesis of various pharmaceutical compounds. A notable example is its use in the production of Pentoxyverine (also known as Carbetapentane), a non-opioid antitussive medication.^{[6][7]} The nitrile group of PCC can be hydrolyzed to a carboxylic acid, which is then esterified to produce Pentoxyverine.

Mechanism of Action of Pentoxyverine

Pentoxyverine exerts its cough-suppressing effects through a dual mechanism of action primarily within the central nervous system.^{[1][6]} It functions as both a sigma-1 (σ_1) receptor agonist and a muscarinic M_1 receptor antagonist.^{[1][6]}

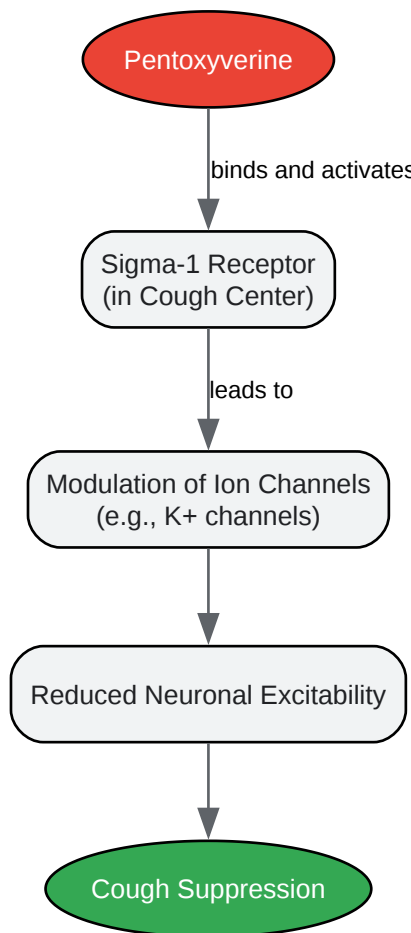
- **Sigma-1 (σ_1) Receptor Agonism:** As an agonist, Pentoxyverine binds to and stimulates σ_1 receptors located in the cough center of the brainstem.^[1] The activation of these receptors is thought to increase the threshold for the cough reflex, thereby reducing the urge to cough.^[1]
- **Muscarinic M_1 Receptor Antagonism:** By acting as an antagonist at M_1 receptors, Pentoxyverine exhibits anticholinergic properties.^{[1][6]} This action may contribute to its antitussive effect by reducing secretions in the respiratory tract and producing a mild bronchodilatory effect.^{[1][4]}

Unlike opioid-based cough suppressants, Pentoxyverine does not have a significant respiratory depressant effect and has a low potential for addiction.^[1]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the two primary mechanisms of action of Pentoxyverine.

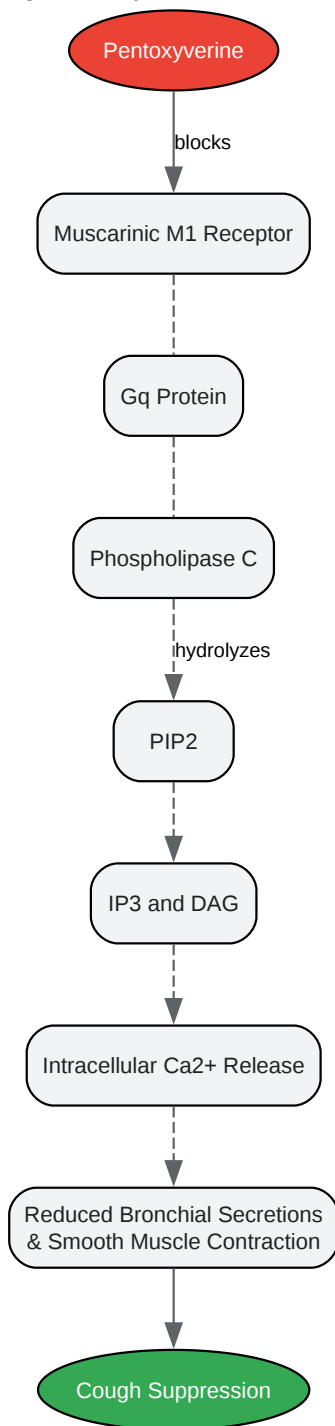
Pentoxifyverine Signaling Pathway: Sigma-1 Receptor Agonism



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Pentoxifyverine's Agonistic Action on Sigma-1 Receptors

Pentoxyverine Signaling Pathway: Muscarinic M1 Receptor Antagonism

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Safety and Handling

1-Phenylcyclopentanecarbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and eye irritation.[3]

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle in a well-ventilated area or under a fume hood.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

1-Phenylcyclopentanecarbonitrile is a valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the antitussive drug Pentoxyverine. A thorough understanding of its properties, synthesis, and the biological activities of its derivatives is crucial for researchers and professionals in the field of drug discovery and development. The provided data and protocols in this guide serve as a comprehensive resource for the effective and safe utilization of this compound in a laboratory setting.

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